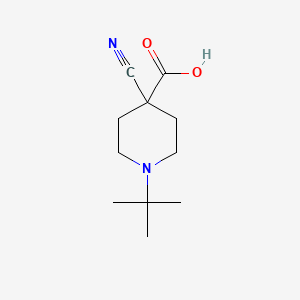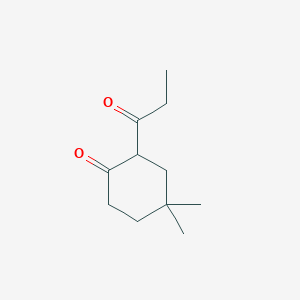
4,4-Dimethyl-2-propanoylcyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dimethyl-2-propanoylcyclohexan-1-one is an organic compound with the molecular formula C12H20O2. This compound is characterized by a cyclohexanone ring substituted with two methyl groups at the 4-position and a propanoyl group at the 2-position. It is a colorless to light yellow liquid at room temperature and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-2-propanoylcyclohexan-1-one typically involves the reaction of 4,4-dimethyl-2-cyclohexen-1-one with a suitable acylating agent. One common method is the Friedel-Crafts acylation reaction, where 4,4-dimethyl-2-cyclohexen-1-one is treated with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-2-propanoylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propanoyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclohexanones depending on the nucleophile used.
Scientific Research Applications
4,4-Dimethyl-2-propanoylcyclohexan-1-one is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-2-propanoylcyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the formation of covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethyl-2-cyclohexen-1-one: A closely related compound with similar structural features but lacking the propanoyl group.
4,4-Dimethylcyclohexanone: Another similar compound with a cyclohexanone ring and two methyl groups but without the propanoyl substitution.
2-Cyclohexen-1-one: A simpler analog with a cyclohexenone structure.
Uniqueness
4,4-Dimethyl-2-propanoylcyclohexan-1-one is unique due to the presence of both the dimethyl and propanoyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a versatile compound for various research applications.
Properties
Molecular Formula |
C11H18O2 |
|---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
4,4-dimethyl-2-propanoylcyclohexan-1-one |
InChI |
InChI=1S/C11H18O2/c1-4-9(12)8-7-11(2,3)6-5-10(8)13/h8H,4-7H2,1-3H3 |
InChI Key |
ZXJGOLMRNGHJCU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1CC(CCC1=O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


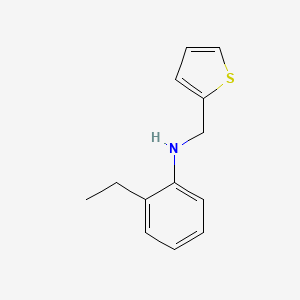
amine](/img/structure/B13304151.png)

![6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B13304159.png)
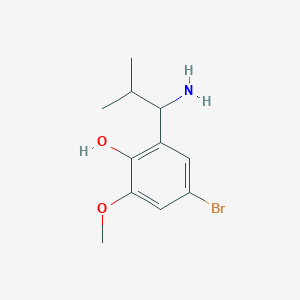
![Methyl 2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]acetate](/img/structure/B13304165.png)
![2-Azatricyclo[7.3.1.0,5,13]trideca-1(12),9(13),10-triene](/img/structure/B13304173.png)
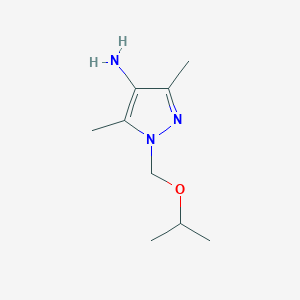
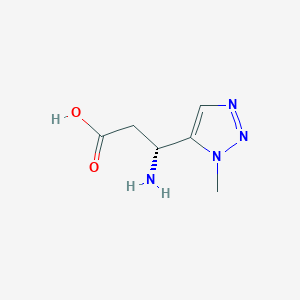
![2-[(But-3-yn-2-yl)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B13304186.png)
![1-{[(3-Ethoxyphenyl)methyl]amino}propan-2-OL](/img/structure/B13304199.png)
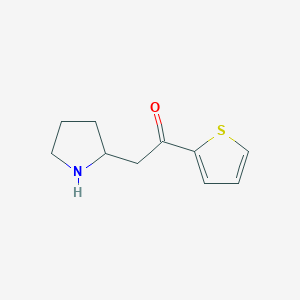
![3-Methoxy-6',7'-dihydro-5'H-spiro[cyclobutane-1,4'-thieno[3,2-c]pyridine]](/img/structure/B13304217.png)
